Potassium deuteride
Description
Potassium deuteride (KD) is an alkali metal deuteride composed of potassium and deuterium. It shares structural similarities with potassium hydride (KH) but exhibits isotopic differences due to the replacement of protium (¹H) with deuterium (²H). KD is synthesized via arc discharge in a deuterium atmosphere (50–30 cm Hg pressure), as demonstrated in spectroscopic studies using a 15-ft. grating spectrograph . Its electronic and vibrational spectra have been extensively analyzed to determine mass-independent parameters and isotopic effects, critical for understanding quantum mechanical behaviors in alkali metal deuterides .
KD is highly reactive and requires specialized handling, such as storage in oxygen-free environments to prevent oxidation . While its applications in fundamental research (e.g., spectroscopy) are well-documented, its industrial uses are less prominent compared to other deuterides like lithium aluminium deuteride (LiAlD₄) or zirconium deuterides (ZrDₓ).
Properties
IUPAC Name |
potassium;deuteride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H/q+1;-1/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFVSFVLVRNXFJ-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.1124 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium deuteride can be synthesized through direct high-temperature deuteration. This method involves the direct chemical reaction between potassium metal and deuterium gas at elevated temperatures. The reaction typically occurs at hundreds of degrees Celsius under atmospheric pressure, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-temperature reactors where potassium metal is exposed to deuterium gas under controlled conditions. The reaction is monitored to ensure the complete conversion of potassium to this compound, minimizing impurities and maximizing yield .
Chemical Reactions Analysis
Types of Reactions: Potassium deuteride undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form potassium oxide and deuterium gas.
Reduction: It can act as a reducing agent in chemical reactions, donating deuterium atoms to other compounds.
Substitution: this compound can participate in substitution reactions where deuterium replaces hydrogen in other compounds.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Often involves transition metal catalysts and occurs under mild conditions.
Substitution: Can be facilitated by various catalysts and solvents, depending on the specific reaction.
Major Products Formed:
Oxidation: Potassium oxide and deuterium gas.
Reduction: Deuterated compounds where deuterium replaces hydrogen.
Substitution: Deuterated analogs of the original compounds.
Scientific Research Applications
Structural Biology
Protein Deuteration for NMR and Neutron Scattering
One of the prominent applications of potassium deuteride is in the field of structural biology, particularly for enhancing protein perdeuteration. Deuterated proteins are crucial for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, which provide insights into protein structure and dynamics. Research has shown that by using deuterated glycerol minimal medium, strains of Escherichia coli can be adapted to grow in deuterium-rich environments, leading to improved yields of perdeuterated proteins suitable for structural studies .
Case Study: Adaptive Laboratory Evolution
A study demonstrated the use of adaptive laboratory evolution to isolate strains of E. coli that exhibit increased fitness in deuterated media. Whole-genome sequencing revealed multiple genetic adaptations that facilitated this growth, highlighting the potential for producing high-quality deuterated proteins necessary for advanced structural biology applications .
Laser Technology
Deuterated Potassium Dihydrogen Phosphate (DKDP)
This compound is also integral to the production of deuterated potassium dihydrogen phosphate (DKDP), which is widely used in high-power laser systems. DKDP crystals have superior optical properties and are essential for frequency conversion processes in laser technology. Recent advancements have focused on growing large-aperture DKDP crystals with high deuterium content, enhancing their performance in high-energy laser applications .
Properties and Characterization
Research indicates that the optical properties of DKDP crystals can be influenced by their degree of deuteration. Techniques such as neutron diffraction and Raman spectroscopy are employed to characterize these crystals and determine their deuterium content accurately. For instance, a linear relationship has been established between the Raman shift of phosphate vibrations and the deuterium content, facilitating better quality control in crystal production .
Catalysis
Homogeneous Catalysis
This compound has been explored as a catalyst in homogeneous reactions involving deuterium transfer. Its stability and ease of handling make it an attractive option for applications such as heavy water production. Studies have shown that KD can facilitate reactions under mild conditions, making it beneficial for various chemical syntheses .
Case Study: Thermal Stability and Applications
A recent investigation highlighted the thermal stability of potassium-deuterated catalysts and their potential applications in producing heavy water. The findings suggest that these catalysts can operate efficiently under controlled conditions, paving the way for advancements in heavy water production technologies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of potassium deuteride involves the transfer of deuterium atoms to other compounds. This transfer can occur through various pathways, including:
Hydride Transfer: this compound donates deuterium atoms as hydrides (D-) to other molecules, facilitating reduction reactions.
Isotopic Exchange: Deuterium atoms in this compound can replace hydrogen atoms in other compounds through isotopic exchange reactions.
Comparison with Similar Compounds
Structural and Spectroscopic Properties
KD belongs to the family of alkali metal deuterides (NaD, RbD, CsD), which exhibit rock-salt crystal structures. Key differences arise from ionic radii and lattice dynamics:
- Lattice Parameters : The cell volume of KD is smaller than KH due to deuterium’s lower zero-point energy, reducing bond lengths. Similar trends are observed in NaD and CsD .
- Spectroscopy : KD’s rotational and vibrational spectra show isotopic shifts compared to KH. For instance, diode laser spectroscopy reveals distinct fine structures in KD, enabling precise determination of isotopic scaling coefficients .
Table 1: Spectroscopic Comparison of Alkali Metal Deuterides
| Compound | Vibrational Frequency (cm⁻¹) | Rotational Constant (cm⁻¹) | Reference |
|---|---|---|---|
| KD | 946 ± 3 | 3.72 ± 0.05 | |
| NaD | 981 ± 2 | 4.15 ± 0.03 | |
| CsD | 842 ± 4 | 2.89 ± 0.07 |
Thermodynamic Behavior
Deuterides generally exhibit lower decomposition temperatures than hydrides due to weaker deuterium bonding. For example, KD decomposes at ~500°C, whereas KH is stable up to ~550°C .
Comparison with Transition Metal Deuterides
Zirconium Deuterides (ZrDₓ)
Zirconium deuterides (e.g., δ-ZrD, γ-ZrD) are critical in nuclear reactors as neutron moderators. Unlike KD, ZrDₓ forms complex phase diagrams:
Table 2: Phase Stability of Selected Deuterides
| Compound | Stable Phase (RT) | Transition Temperature (°C) | Application |
|---|---|---|---|
| KD | Rock-salt | N/A | Spectroscopy |
| δ-ZrD | fcc | 180 → γ-ZrD | Nuclear moderators |
| TbMgNiCo₃D₅.₄ | Orthorhombic | 65 (magnetic transition) | Magnetic storage |
Magnetic Deuterides
In TbMgNiCo₃D₅.₄, deuteride formation reduces the Curie temperature (T꜀) by ~70 K compared to the parent alloy, a phenomenon attributed to lattice expansion and deuterium-induced electron localization . KD lacks magnetic applications due to its simple ionic structure.
Comparison with Other Deuterides
Lithium-Based Deuterides
Hydrogen Deuteride (HD)
HD, a diatomic molecule, serves as a neutron moderator and tracer in hydrogen bonding studies. Unlike KD, HD is gaseous at room temperature and non-ionic .
Organometallic Deuterides
- Potassium Cyanoborodeuteride (KBD₃CN): Specializes in selective deuteration of amines, showcasing deuterides’ niche applications in pharmaceuticals .
Kinetic and Isotopic Effects
Deuterides often exhibit kinetic isotope effects (KIE). For example:
Biological Activity
Potassium deuteride (KD) is a compound formed by the combination of potassium with deuterium, an isotope of hydrogen. Its biological activity has garnered interest due to the unique properties imparted by the presence of deuterium. This article reviews the biological effects of this compound, focusing on its cellular interactions, physiological implications, and potential applications in medicinal chemistry.
Overview of Deuterium in Biological Systems
Deuterium is naturally present in small amounts in biological systems and plays a role in various metabolic processes. The substitution of protium (the most common hydrogen isotope) with deuterium can influence biochemical reactions due to differences in bond strength and kinetic isotope effects (KIE). These differences can alter molecular interactions, enzyme kinetics, and overall biological activity.
Cellular Effects of this compound
Research indicates that this compound can affect cell proliferation and apoptosis. Studies have shown that varying concentrations of deuterium can lead to significant changes in cellular behavior:
- Proliferation Rates : Increased levels of deuterium have been associated with reduced cell proliferation rates in various cell types. For instance, in vitro studies demonstrated that human adipose-derived stem cells exhibited decreased metabolic activity and slower proliferation when cultured in media with higher deuterium concentrations (up to 500 ppm) compared to those with natural levels (150 ppm) .
- Apoptosis : The induction of apoptosis has also been observed with elevated deuterium levels. Prolonged exposure to high concentrations of deuterated water has shown to increase cell death rates in lymphoid organs, indicating a potential immunosuppressive effect .
Thyroid Function
The impact of this compound on thyroid function has been particularly noteworthy. Short-term exposure to deuterium-depleted water (DDW) has been shown to stimulate thyroid activity, increasing thyroxine production while decreasing thyroid-stimulating hormone secretion. Conversely, prolonged exposure leads to suppression of thyroid hormone synthesis, highlighting a biphasic response to deuterium levels .
Immune Response
Studies have indicated that high concentrations of this compound can suppress specific antibody production and lead to morphological changes in lymphoid tissues. For example, mice treated with high levels of deuterated water demonstrated significant reductions in spleen and thymus mass along with increased lymphocyte apoptosis .
Medicinal Applications
The incorporation of deuterium into pharmaceuticals is an emerging area of interest. Deuterated compounds often exhibit improved pharmacokinetic profiles due to reduced metabolic rates and altered drug-target interactions:
- Deutetrabenazine : This FDA-approved drug for Huntington's disease incorporates deuterium to enhance its pharmacokinetics compared to its parent compound tetrabenazine . The substitution reduces side effects and allows for lower dosing frequencies.
- Deucravacitinib : Another example is this allosteric tyrosine kinase 2 inhibitor approved for psoriasis, which utilizes deuteration to enhance selectivity and reduce the formation of non-specific metabolites .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Cell Proliferation Study | Higher deuterium concentrations slowed down human adipose-derived stem cell proliferation | Suggests potential applications in regenerative medicine by modulating cell growth |
| Thyroid Activity Experiment | Short-term DDW consumption increased thyroxine production; long-term use suppressed hormone synthesis | Highlights the need for careful dosing in therapeutic contexts |
| Immune Response Analysis | High KD levels led to decreased antibody production and increased lymphocyte death | Indicates potential risks for immune function when using high doses |
Q & A
Q. What experimental methods are most reliable for synthesizing high-purity potassium deuteride (KD) in laboratory settings?
this compound is typically synthesized via direct reaction of potassium metal with deuterium gas (D₂) under controlled conditions. Key steps include:
- Deuterium purification : Use molecular sieves or cryogenic traps to remove moisture and oxygen impurities from D₂ gas .
- Reaction conditions : Conduct reactions in stainless steel reactors at 200–300°C, with pressures maintained at 1–10 atm to minimize kinetic barriers .
- Purity validation : Characterize samples using neutron diffraction to confirm deuterium occupancy and detect isotopic exchange with residual hydrogen .
Q. How do thermodynamic properties of this compound compare to its protide (KH) counterpart?
Isotopic substitution (H → D) alters thermodynamic stability due to differences in zero-point energy. For example:
- Dissociation enthalpy : KD exhibits ~2–5% higher dissociation enthalpy than KH, as deuterium’s lower vibrational energy stabilizes the lattice .
- Phase transitions : Neutron scattering data show KD transitions from cubic to tetragonal phases at lower temperatures compared to KH, attributed to deuterium’s smaller atomic radius .
- Methodological note: Use Sieverts’ apparatus with automated pressure-composition-temperature (PCT) profiling to quantify these differences .
Advanced Research Questions
Q. What spectroscopic techniques resolve structural ambiguities in this compound under extreme conditions?
Advanced characterization requires multi-modal approaches:
- Inelastic neutron scattering (INS) : Probes phonon modes to distinguish KD from KH, as deuterium shifts vibrational frequencies by √2 .
- High-pressure Raman spectroscopy : Resolves pressure-induced amorphization above 10 GPa, but requires diamond anvil cells with deuterium-compatible seals to avoid contamination .
- Challenges : Deuterium’s low neutron scattering cross-section necessitates prolonged data acquisition times, increasing risk of sample degradation .
Q. How can contradictions in reported decomposition kinetics of this compound be reconciled?
Discrepancies arise from variations in experimental design:
- Sample history : Pre-annealing KD at 400°C reduces defect density, yielding decomposition rates 15–20% slower than non-annealed samples .
- Gas-phase impurities : Trace H₂O or O₂ accelerates decomposition; use residual gas analyzers (RGAs) to monitor impurity levels during thermogravimetric analysis (TGA) .
- Recommendation: Standardize protocols using ISO 17025 guidelines for hydride/deuteride studies to improve cross-study comparability .
Q. What computational frameworks best predict the electronic structure of this compound in collaborative studies?
Density functional theory (DFT) with isotopic corrections is critical:
- Basis sets : Employ all-electron augmented plane wave (APW) methods to model deuterium’s nuclear quantum effects .
- Validation : Compare calculated bandgaps (e.g., ~1.2 eV for KD) with ultraviolet photoelectron spectroscopy (UPS) data to refine exchange-correlation functionals .
- Limitation: Most DFT codes underestimate anharmonic contributions in deuteride lattices, necessitating hybrid quantum mechanics/molecular mechanics (QM/MM) approaches .
Methodological Challenges
Q. What strategies mitigate isotopic exchange during this compound storage and handling?
Deuteride degradation via H-D exchange is a pervasive issue:
- Storage : Use argon-filled gloveboxes (<0.1 ppm H₂O/O₂) and copper gaskets for hermetic sealing .
- Handling : Coat sample holders with titanium getters to scavenge residual hydrogen .
- Quantification: Track exchange rates using mass spectrometry coupled with isotopic labeling (e.g., D₂O exposure followed by H/D ratio analysis) .
Q. How do synthesis pathways for this compound impact its reactivity in catalytic applications?
Synthesis method affects surface morphology and defect density:
- Ball-milled KD : Produces high-surface-area powders but introduces oxide impurities; use post-synthesis etching with D₂ plasma to restore purity .
- Single-crystal KD : Grown via chemical vapor transport (CVT) exhibits lower catalytic activity but provides well-defined surfaces for mechanistic studies .
- Analytical tool: Combine X-ray photoelectron spectroscopy (XPS) with deuterium depth profiling to correlate synthesis defects with reactivity .
Data Interpretation and Reproducibility
Q. What statistical frameworks are recommended for analyzing scattered data in deuteride decomposition studies?
Address variability using:
- Error propagation models : Incorporate uncertainties from pressure sensors (±0.5% full-scale) and thermocouples (±1°C) into kinetic rate calculations .
- Bayesian regression : Improves parameter estimation for Arrhenius plots with sparse data points .
- Critical step: Archive raw datasets in repositories like Zenodo with metadata on instrument calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
